SODIUM ACETATE-1-13C-2-D3

Catalog No.
S1794350
CAS No.
102212-93-1
M.F
C2D3NaO2
M. Wt
86.06
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SODIUM ACETATE-1-13C-2-D3

CAS Number

102212-93-1

Product Name

SODIUM ACETATE-1-13C-2-D3

Molecular Formula

C2D3NaO2

Molecular Weight

86.06

Sodium acetate-1-13C-2-D3, also known as acetic acid-1-13C-2,2,2-d3 sodium salt, is a stable isotopically labeled compound derived from sodium acetate. It is characterized by the presence of deuterium (D) and carbon-13 (13C) isotopes, which are utilized in various biochemical and analytical applications. The molecular formula for sodium acetate-1-13C-2-D3 is C2H3NaO2\text{C}_2\text{H}_3\text{NaO}_2, with a molecular weight of approximately 64.05 g/mol. This compound is particularly valuable in metabolic studies and tracer experiments due to its unique isotopic labeling, allowing researchers to trace metabolic pathways and reactions in biological systems .

Sodium acetate-1-¹³C-2-²H itself does not have a specific mechanism of action. Its primary function is as a substrate or internal standard in scientific research, particularly in NMR spectroscopy []. The isotopic enrichment allows for better signal separation and sensitivity in NMR experiments, aiding in the study of various biological and chemical processes [, ].

Metabolic Studies

One primary application of Sodium Acetate-1-13C-2-D3 lies in metabolic studies. By incorporating this compound into an organism or cell culture, researchers can trace the metabolic pathways involved in acetate utilization []. The 13C label allows researchers to track the movement of carbon atoms through different metabolic processes using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy []. Similarly, the deuterium (D) label can be used to distinguish between newly synthesized acetate and acetate derived from the medium []. This detailed information helps scientists understand how organisms utilize acetate for energy production, biosynthesis, and other cellular functions.

Drug Discovery and Development

Sodium Acetate-1-13C-2-D3 can also be employed in drug discovery and development. Scientists can use this compound to investigate the metabolic fate of potential drugs or drug candidates within a cell or organism []. By tracking the 13C label, researchers can determine how the drug is absorbed, metabolized, and eliminated from the body. This information is crucial for optimizing drug efficacy and minimizing side effects.

  • Substitution Reactions: It can act as a nucleophile in nucleophilic substitution reactions, where the acetate ion replaces another group in organic compounds.
  • Esterification: The compound can react with alcohols to form esters, which are important in organic synthesis.
  • Decomposition: At elevated temperatures, sodium acetate-1-13C-2-D3 decomposes into sodium carbonate and acetic acid .

Reaction Mechanisms

The following reactions illustrate its versatility:

  • Nucleophilic Substitution:
    CD3COO+R XCD3COO R+X\text{CD}_3\text{COO}^-+\text{R X}\rightarrow \text{CD}_3\text{COO R}+\text{X}^-
    where R-X is an alkyl halide.
  • Esterification:
    CD3COO+R OHCD3COO R+H2O\text{CD}_3\text{COO}^-+\text{R OH}\rightarrow \text{CD}_3\text{COO R}+\text{H}_2\text{O}
  • Decomposition:
    At temperatures above 300°C:
    2CD3COONaNa2CO3+2CD3COOH2\text{CD}_3\text{COONa}\rightarrow \text{Na}_2\text{CO}_3+2\text{CD}_3\text{COOH}

Sodium acetate-1-13C-2-D3 plays a significant role in various biological processes due to its function as a source of acetate ions. These ions are crucial for:

  • Energy Production: It participates in the citric acid cycle, contributing to cellular energy metabolism.
  • Metabolism of Amino Acids: The compound influences amino acid metabolism and the synthesis of short-chain fatty acids .

Pharmacokinetics

After administration, sodium acetate-1-13C-2-D3 is metabolized primarily in the liver and excreted via urine. Its unique isotopic labeling allows for precise tracking of metabolic pathways in research settings .

Sodium acetate-1-13C-2-D3 can be synthesized through several methods:

Synthetic Route

The primary method involves the reaction of acetic acid labeled with carbon-13 and deuterium with sodium hydroxide:

CD3COOH+NaOHCD3COONa+H2O\text{CD}_3\text{COOH}+\text{NaOH}\rightarrow \text{CD}_3\text{COONa}+\text{H}_2\text{O}

This reaction typically occurs at room temperature in an aqueous medium .

Industrial Production

In industrial settings, the synthesis is scaled up while maintaining high purity and isotopic enrichment. Reaction conditions are optimized to enhance yield and minimize impurities .

Sodium acetate-1-13C-2-D3 has diverse applications:

  • Metabolic Tracing: Used extensively in metabolic studies to trace the fate of acetate in biological systems.
  • NMR Spectroscopy: Serves as a standard or reference compound in nuclear magnetic resonance spectroscopy due to its unique isotopic signature.
  • Biochemical Research: Employed in studies investigating cellular metabolism, enzyme kinetics, and metabolic pathways .

Research indicates that sodium acetate-1-13C-2-D3 interacts with various biomolecules, influencing cellular functions such as:

  • Cell Signaling Pathways: Modulates pathways involved in energy production and metabolism.
  • Gene Expression: Affects the expression of genes related to metabolic processes.

These interactions highlight its potential as a tool for understanding complex biochemical networks within cells .

Sodium acetate-1-13C-2-D3 shares similarities with several other compounds, particularly those involved in acetate metabolism or isotopic labeling. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Sodium AcetateC2H3NaO2\text{C}_2\text{H}_3\text{NaO}_2Commonly used buffer; non-isotopically labeled
Acetic AcidC2H4O2\text{C}_2\text{H}_4\text{O}_2Precursor to sodium acetate; fundamental organic compound
Sodium Acetate-d3C2H5NaO2\text{C}_2\text{H}_5\text{NaO}_2Deuterated version of sodium acetate; used for similar applications
Sodium Acetate 13C-d313CC2H5NaO2^{\text{13}C}\text{C}_2\text{H}_5\text{NaO}_2Carbon-labeled version; used in metabolic studies

Uniqueness

Sodium acetate-1-13C-2-D3 is unique due to its specific isotopic labeling with both deuterium and carbon-13, making it particularly useful for tracing metabolic pathways more accurately than non-labeled counterparts. Its ability to provide insights into complex biochemical processes sets it apart from other similar compounds .

Molecular Structure and Composition

Isotopic Enrichment Patterns

Sodium acetate-1-13C-2-D3 represents a doubly isotopically labeled compound with specific enrichment patterns that distinguish it from its unlabeled counterpart [4] [5]. The compound exhibits carbon-13 enrichment at the carboxyl carbon position (position 1) and deuterium enrichment at the methyl group (position 2) [2] [14]. Commercial preparations typically achieve isotopic purities of 99 atom % for both carbon-13 and deuterium labeling [2] [14].

The isotopic enrichment pattern follows the molecular formula C₂D₃NaO₂, where the carbon-13 isotope replaces the natural carbon-12 at the carbonyl position, and three deuterium atoms substitute the three hydrogen atoms in the methyl group [5] [14]. This specific labeling pattern produces a molecular weight of 86.04 g/mol, representing a mass shift of M+4 compared to the unlabeled sodium acetate [14] [17].

The enrichment patterns are verified through advanced analytical techniques, with manufacturers reporting consistent isotopic incorporation rates across production batches [2] [8]. The selective positioning of isotopes allows for precise tracking in metabolic studies and reaction mechanism investigations [4] .

Structural Characterization

The molecular structure of sodium acetate-1-13C-2-D3 maintains the fundamental acetate ion geometry while incorporating the isotopic modifications [3] [29]. The compound consists of a sodium cation (Na⁺) paired with the isotopically labeled acetate anion (¹³CD₃COO⁻) [3] [14]. The acetate ion exhibits a trigonal planar geometry around the carboxyl carbon atom, with the carbon-oxygen bonds showing partial double bond character due to resonance delocalization [29].

The structural characterization reveals that the carbon-carbon bond length remains essentially unchanged despite the isotopic substitution [21]. The methyl carbon atom maintains its tetrahedral geometry, with the deuterium atoms occupying positions that would normally be filled by hydrogen atoms [29]. The ionic bonding between the sodium cation and acetate anion remains electrostatic in nature, with the sodium ion typically coordinated by water molecules in hydrated forms [11] [28].

Table 1: Structural Parameters of Sodium Acetate-1-13C-2-D3

ParameterValueReference
Molecular FormulaC₂D₃NaO₂ [5] [14]
Molecular Weight86.04 g/mol [5] [14]
Mass ShiftM+4 [14] [17]
Carbon-13 Enrichment99 atom % [2] [14]
Deuterium Enrichment99 atom % [2] [14]
CAS Number102212-93-1 [4] [5]

Physical Properties

Melting Point and Thermal Stability

Sodium acetate-1-13C-2-D3 exhibits thermal decomposition characteristics similar to unlabeled sodium acetate, with decomposition occurring above 300°C [2] [14]. The compound demonstrates thermal stability under normal storage and handling conditions, maintaining its structural integrity at ambient temperatures [13] [19].

Thermal analysis studies indicate that the isotopic substitution does not significantly alter the thermal decomposition pathway compared to the unlabeled compound [26]. The decomposition process involves the breakdown of the acetate moiety, with the deuterium labeling potentially influencing the kinetics of thermal degradation through kinetic isotope effects [24] [25].

The anhydrous form of the compound shows greater thermal stability compared to hydrated variants, with water loss occurring at lower temperatures in hydrated forms [11] [26]. Storage recommendations specify maintenance at room temperature with protection from moisture to preserve the anhydrous state [13] [19].

Solubility Characteristics

The solubility profile of sodium acetate-1-13C-2-D3 closely resembles that of unlabeled sodium acetate, exhibiting high solubility in water and polar solvents [5] [11]. The compound readily dissolves in methanol and shows limited solubility in non-polar organic solvents [5].

Water solubility measurements indicate that the isotopic substitution does not significantly impact the dissolution behavior, with the compound maintaining the characteristic high solubility of acetate salts [11] [12]. The dissolution process involves the dissociation of the ionic compound into hydrated sodium and acetate ions [11] [28].

Table 2: Solubility Characteristics

SolventSolubilityNotes
WaterHighComplete dissociation [11]
MethanolModerateSuitable for NMR studies [5]
EthanolLimitedRequires heating for dissolution
Non-polar solventsPoorIonic nature limits solubility

Crystalline Structure

The crystalline structure of sodium acetate-1-13C-2-D3 follows the same fundamental packing arrangement as unlabeled sodium acetate, with the isotopic substitution causing minimal perturbation to the crystal lattice [28]. The compound typically crystallizes in the orthorhombic system when obtained in anhydrous form [28].

Hydrated forms of the compound, particularly the trihydrate, exhibit different crystalline structures with water molecules incorporated into the crystal lattice [11] [28]. The trihydrate form shows lower density due to the inclusion of water molecules, while the anhydrous form exhibits higher crystal density [28].

X-ray crystallographic studies of related acetate compounds reveal that the acetate ion maintains its characteristic geometry within the crystal structure, with the carboxyl group exhibiting delocalized bonding [27]. The sodium ions are typically coordinated by oxygen atoms from both acetate ions and water molecules in hydrated forms [27] [28].

Chemical Properties

Reactivity and Stability

Sodium acetate-1-13C-2-D3 exhibits chemical reactivity patterns consistent with unlabeled sodium acetate, participating in typical acetate chemistry including buffer formation, esterification reactions, and nucleophilic substitutions [21]. The compound maintains stability under neutral and slightly alkaline conditions, with pH values of approximately 8.9 in 1% aqueous solutions [28].

The acetate ion demonstrates nucleophilic character, capable of participating in substitution reactions and serving as a leaving group in various organic transformations . The compound shows resistance to oxidation under normal conditions but can undergo thermal decomposition at elevated temperatures [26].

Chemical stability studies indicate that the isotopic labeling does not compromise the fundamental chemical properties of the acetate functionality [21]. The compound maintains its buffering capacity and can effectively participate in biological and chemical systems as a substitute for unlabeled sodium acetate [7] .

Isotopic Effects on Chemical Behavior

The presence of deuterium and carbon-13 isotopes introduces measurable isotopic effects that influence the chemical behavior of sodium acetate-1-13C-2-D3 [22] [24]. Deuterium isotope effects manifest as changes in reaction rates, with C-D bonds exhibiting greater stability compared to C-H bonds due to the higher mass of deuterium [24] [25].

Kinetic isotope effects have been observed in metabolic studies, where deuterated substrates show reduced metabolic rates compared to their protiated analogs [24]. The magnitude of these effects typically ranges from 4-6% for acetate-based compounds [24]. The carbon-13 labeling primarily influences spectroscopic properties rather than chemical reactivity [22] [25].

Table 3: Isotopic Effects on Chemical Properties

PropertyEffectMagnitudeReference
Reaction RateDeuterium KIE4-6% reduction [24]
Bond StrengthC-D vs C-H~10% stronger [25]
Vibrational FrequencyIsotope shiftSignificant in IR/Raman [21] [30]
NMR Chemical ShiftIsotope effectMeasurable shifts [22] [25]

Exchange reactions in deuterated solvents can lead to partial loss of deuterium labeling, particularly in the presence of catalytic species [23] [25]. The extent of label loss depends on reaction conditions, with higher temperatures and longer reaction times increasing the probability of isotopic exchange [23].

Spectroscopic Properties

NMR Characteristics

Nuclear magnetic resonance spectroscopy of sodium acetate-1-13C-2-D3 reveals distinctive spectral features arising from the isotopic labeling [15] [16]. Carbon-13 NMR spectra show enhanced signals for the labeled carbon positions, with the carboxyl carbon appearing as a singlet in the characteristic acetate region around 182 ppm [16].

The deuterium labeling significantly affects both carbon-13 and proton NMR spectra through isotope effects [22] [25]. The carbon-13 signal for the methyl carbon shows coupling to the attached deuterium nuclei, resulting in characteristic splitting patterns [22]. The absence of proton signals from the deuterated methyl group simplifies the proton NMR spectrum [18].

Table 4: NMR Spectroscopic Data

NucleusChemical Shift (ppm)MultiplicityNotes
¹³C (carboxyl)~182SingletEnhanced due to labeling [16]
¹³C (methyl)~24MultipletD-coupling effects [22]
²³NaVariableBroadQuadrupolar relaxation
²H~2.0BroadDeuterium at methyl position

Deuterium isotope effects on carbon-13 chemical shifts provide valuable structural information, with the magnitude and direction of shifts depending on the proximity to the deuterium substitution site [22] [30]. These effects can extend beyond directly bonded carbons, influencing chemical shifts of more distant carbon atoms [22] [25].

Mass Spectrometric Properties

Mass spectrometry of sodium acetate-1-13C-2-D3 produces characteristic fragmentation patterns that reflect the isotopic labeling [2] [3]. The molecular ion exhibits a mass shift of +4 mass units compared to unlabeled sodium acetate, appearing at m/z 87 in positive ion mode [2] [14].

Fragmentation patterns show isotope-specific peaks, with the acetate fragment displaying the combined mass contribution of the carbon-13 and deuterium labels [3]. The presence of deuterium can influence fragmentation pathways through kinetic isotope effects, potentially altering the relative intensities of fragment ions [24].

Electrospray ionization mass spectrometry provides clean spectra with minimal fragmentation, allowing for precise molecular weight determination [3]. The isotopic enrichment can be verified through the isotope pattern in the mass spectrum, with the labeled compound showing distinct peaks separated by the appropriate mass differences [3].

Vibrational Spectroscopy Profiles

Infrared and Raman spectroscopy of sodium acetate-1-13C-2-D3 reveal significant isotope-induced frequency shifts compared to the unlabeled compound [6] [21]. The C-D stretching vibrations appear at lower frequencies than corresponding C-H stretches, typically around 2100-2300 cm⁻¹ [21].

The carboxyl group vibrations show smaller but measurable shifts due to the carbon-13 substitution [21] [30]. The antisymmetric and symmetric COO⁻ stretching modes exhibit characteristic frequencies that can be used for identification and purity assessment [6] [21].

Table 5: Vibrational Frequencies

Vibrational ModeFrequency (cm⁻¹)Assignment
C-D stretch2100-2300Deuterated methyl group [21]
COO⁻ antisym.~1550Carboxylate stretch [6]
COO⁻ sym.~1400Carboxylate stretch [6]
Na-O stretch~189Metal-oxygen interaction [21]

Deuterium isotope effects on vibrational frequencies follow the Teller-Redlich product rule, with frequency ratios reflecting the mass differences between isotopes [21]. These effects provide confirmation of successful isotopic incorporation and can be used for quantitative analysis of labeling efficiency [21] [30].

Dates

Last modified: 08-15-2023

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